4-Ethyl-2-hexene

Overview

Description

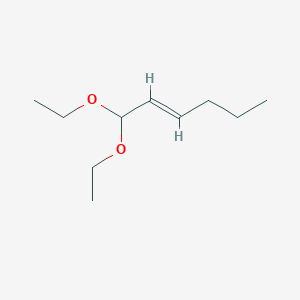

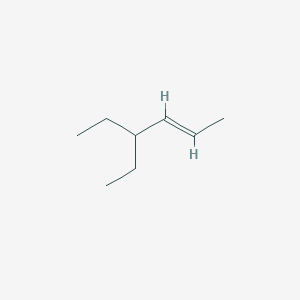

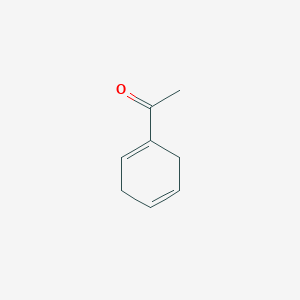

“4-Ethyl-2-hexene” is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . It is also known by other names such as “(Z)-4-Ethylhex-2-ene”, “4-Ethyl-cis-2-hexene”, and "(E)-4-Ethylhex-2-ene" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 112.21 g/mol, a monoisotopic mass of 112.125198 Da, and a complexity of 58.4 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds .

Scientific Research Applications

Renewable Fuel Production : Harvey and Quintana (2010) developed a method for the selective dimerization of renewable 2-ethyl-1-hexene to produce jet and diesel fuels. This process can potentially create blends with conventional fuels without affecting density and low-temperature viscosity (Harvey & Quintana, 2010).

Polymerization Catalysts : Studies have shown that the addition of 1-hexene can significantly accelerate ethene polymerization in certain catalyst systems, increasing ethene consumption (Koivumäki & Seppälä, 1993; Nomura, Sidokmai & Imanishi, 2000). This finding is valuable in the field of polymer chemistry (Koivumäki & Seppälä, 1993); (Nomura, Sidokmai & Imanishi, 2000).

Copolymer Synthesis : Leone et al. (2012) demonstrated that living copolymerization of ethylene with 4-methyl-1-pentene using a specific catalyst can produce polymers with good elastomeric properties. This is important for developing materials with tailored mechanical properties (Leone et al., 2012).

Chemical Synthesis and Catalysis : Research includes the synthesis of tertiary ethers from 2-ethyl-1-hexene (Karinen & Krause, 2000) and the catalytic isomerization of 1-hexene on certain zeolites (Ko & Wojciechowski, 1983). These processes are fundamental in organic synthesis and industrial chemistry (Karinen & Krause, 2000); (Ko & Wojciechowski, 1983).

Industrial Applications : The ethylene tetramerization process to produce 1-octene, as reported by Bollmann et al. (2004), offers a new route for producing linear alpha-olefins, which are crucial in the production of linear low-density polyethylene (Bollmann et al., 2004).

Safety and Hazards

“4-Ethyl-2-hexene” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause respiratory irritation. It may cause drowsiness and dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

(E)-4-ethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHONQMAWQLWLX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19780-46-2 | |

| Record name | 4-Ethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)

![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)